molecular formula C7H7Cl2N3S B6165921 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride CAS No. 1339891-11-0

7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride

Cat. No.: B6165921
CAS No.: 1339891-11-0
M. Wt: 236.1
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Description

7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride is a heterocyclic compound with significant potential in various fields of scientific research. It is characterized by its unique structure, which includes a chloro group, a methylsulfanyl group, and an imidazo[1,2-c]pyrimidine core. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable chloro and methylsulfanyl reagent under acidic conditions to form the imidazo[1,2-c]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    7-chloro-5-(methylthio)imidazo[1,2-c]pyrimidine: Similar structure but without the hydrochloride salt.

    5-methylsulfanyl-7-chloroimidazo[1,2-a]pyridine: Different ring system but similar functional groups.

    7-chloro-5-(methylsulfanyl)imidazo[1,2-b]pyridazine: Different nitrogen positioning in the ring system.

Uniqueness

7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride is unique due to its specific ring structure and the presence of both chloro and methylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1339891-11-0

Molecular Formula

C7H7Cl2N3S

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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